4-Bromo-3-isopropylbenzenesulfonamide
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Overview
Description
4-Bromo-3-isopropylbenzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C9H12BrNO2S. This compound is used as an intermediate in organic synthesis and pharmaceuticals . It is known for its unique chemical properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-isopropylbenzenesulfonamide typically involves the bromination of isopropylbenzenesulfonamide. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or sulfinamides .
Scientific Research Applications
4-Bromo-3-isopropylbenzenesulfonamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may inhibit enzymes involved in folate metabolism by mimicking the structure of p-aminobenzoic acid (PABA), a substrate for these enzymes . This inhibition can disrupt the synthesis of folic acid, which is essential for DNA production in bacteria, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-isopropylbenzenesulfonamide: A closely related compound with similar chemical properties and applications.
Other Benzenesulfonamides: Compounds such as 4-chlorobenzenesulfonamide and 4-methylbenzenesulfonamide share structural similarities and are used in similar applications.
Uniqueness
4-Bromo-3-isopropylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its bromine substituent enhances its electrophilic properties, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C9H12BrNO2S |
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Molecular Weight |
278.17 g/mol |
IUPAC Name |
4-bromo-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
ONYVODJEXFBRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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